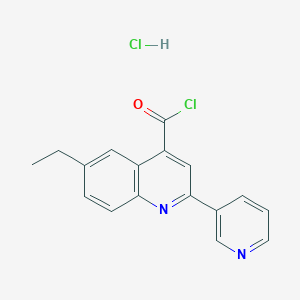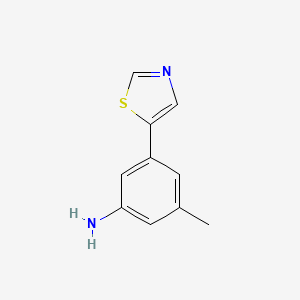
3-Methyl-5-(1,3-thiazol-5-yl)aniline
概要
説明
3-Methyl-5-(1,3-thiazol-5-yl)aniline is a compound used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of thiazole derivatives, which includes 3-Methyl-5-(1,3-thiazol-5-yl)aniline, involves various methods. One common method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN), providing thiazoles under mild reaction conditions .科学的研究の応用
Luminescent Materials : The compound has been used in the synthesis of tetradentate bis-cyclometalated platinum complexes with applications in luminescence. These complexes demonstrate emissions covering from blue to red regions and are utilized in organic light-emitting diodes (OLEDs) due to their high structured emission spectra and long lifetimes (Vezzu et al., 2010).
Potential Biological Activity : Derivatives of 3-Methyl-5-(1,3-thiazol-5-yl)aniline have been synthesized with the expectation of biological activity. The compound 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone, and related compounds, are anticipated to exhibit biological properties, though specifics are not detailed in the abstract (Párkányi & Schmidt, 2000).
Anti-Diabetic Agents : A series of bi-heterocyclic compounds derived from 3-Methyl-5-(1,3-thiazol-5-yl)aniline have shown potential as anti-diabetic agents. These compounds have demonstrated potent inhibitory effects against α-glucosidase enzyme, suggesting their utility in managing diabetes (Abbasi et al., 2020).
Antimicrobial and Anticancer Activity : Heterocyclic azo dyes derived from aniline compounds, including 3-Methyl-5-(1,3-thiazol-5-yl)aniline, have been evaluated for their antimycobacterial and anticancer activities. The synthesized compounds have shown appreciable activity against M. tuberculosis and various cancer cell lines (Maliyappa et al., 2020).
Photophysical Properties : Platinum complexes involving derivatives of 3-Methyl-5-(1,3-thiazol-5-yl)aniline have been studied for their photophysical properties. These complexes display strong phosphorescence, suggesting applications in photophysical research and possibly in devices requiring phosphorescent materials (Leopold & Strassner, 2017).
Chemical Synthesis Intermediate : The compound serves as an intermediate in various chemical syntheses, including the production of thiazolone compounds. These intermediates are crucial in developing more complex chemical entities for diverse applications (Yan-fang, 2007).
CDK Inhibitors in Cancer Treatment : Derivatives of 3-Methyl-5-(1,3-thiazol-5-yl)aniline have been explored as cyclin-dependent kinase inhibitors, offering potential for use in cancer treatment. These compounds exhibit potent inhibition of CDK2, an important target in cancer therapy (Wang et al., 2004).
Antimicrobial Compounds : Certain derivatives have shown significant antimicrobial activity, suggesting potential in developing new antimicrobial agents (Abdelhamid et al., 2010).
将来の方向性
Thiazoles, including 3-Methyl-5-(1,3-thiazol-5-yl)aniline, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for this compound could involve further exploration of its potential applications in these areas.
特性
IUPAC Name |
3-methyl-5-(1,3-thiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUHONKZQKGGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(1,3-thiazol-5-yl)aniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

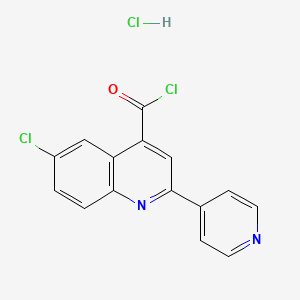
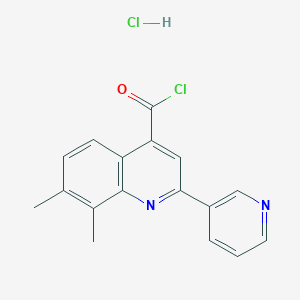
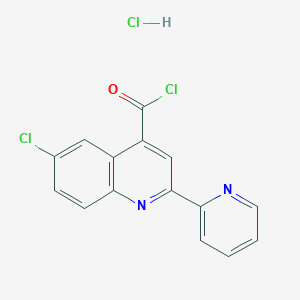
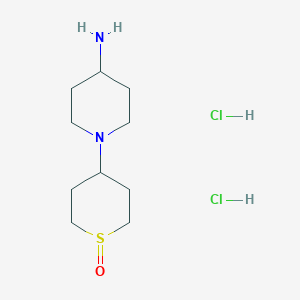
![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)
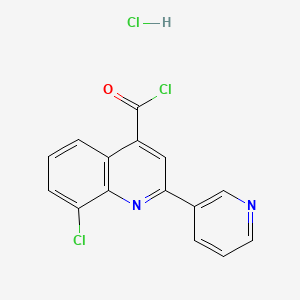
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)
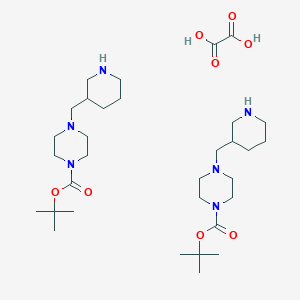
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)
